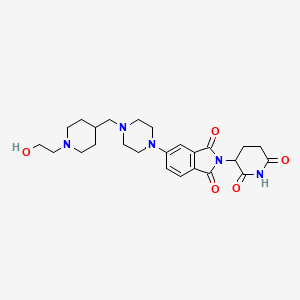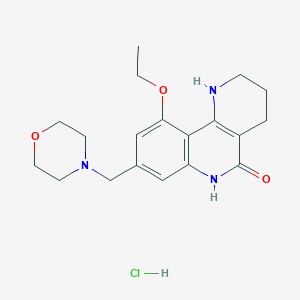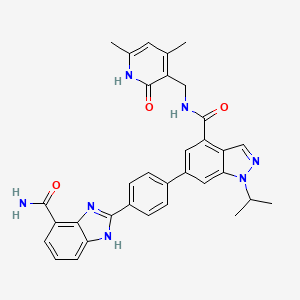
Parp/ezh2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp/ezh2-IN-2 is a compound that functions as a dual inhibitor of Poly ADP-ribose polymerase (PARP) and Enhancer of Zeste Homolog 2 (EZH2). This compound has garnered significant attention due to its potential in cancer treatment, particularly in tumors with BRCA1/2 mutations or homologous recombination repair defects. The combination of PARP and EZH2 inhibition aims to overcome resistance mechanisms and enhance the efficacy of cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parp/ezh2-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and detailed information is often available in specialized chemical synthesis literature or patents. Generally, the synthesis involves:
- Preparation of key intermediates through organic reactions such as alkylation, acylation, and cyclization.
- Coupling of intermediates under controlled conditions to form the final compound.
- Purification of the final product using techniques such as chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to regulatory standards. The use of automated reactors and continuous flow chemistry can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Parp/ezh2-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved, often requiring catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Parp/ezh2-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the mechanisms of PARP and EZH2 inhibition.
Biology: Investigates the role of PARP and EZH2 in DNA damage repair and epigenetic regulation.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in overcoming resistance to existing therapies.
Mechanism of Action
Parp/ezh2-IN-2 exerts its effects by inhibiting both PARP and EZH2 enzymes. PARP is involved in DNA single-strand break repair, while EZH2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3). By inhibiting these enzymes, this compound disrupts DNA repair processes and epigenetic modifications, leading to synthetic lethality in cancer cells with defective homologous recombination repair .
Comparison with Similar Compounds
Similar Compounds
Tazemetostat: An EZH2 inhibitor approved for the treatment of epithelioid sarcoma.
Olaparib: A PARP inhibitor used in the treatment of BRCA-mutant ovarian and breast cancers.
GSK126: Another EZH2 inhibitor with potential anticancer activity.
Uniqueness
Parp/ezh2-IN-2 is unique in its dual inhibition of both PARP and EZH2, which allows it to target multiple pathways involved in cancer progression and resistance. This dual inhibition strategy enhances its therapeutic potential compared to single-target inhibitors .
Properties
Molecular Formula |
C33H31N7O3 |
|---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
6-[4-(4-carbamoyl-1H-benzimidazol-2-yl)phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide |
InChI |
InChI=1S/C33H31N7O3/c1-17(2)40-28-14-22(13-24(26(28)16-36-40)32(42)35-15-25-18(3)12-19(4)37-33(25)43)20-8-10-21(11-9-20)31-38-27-7-5-6-23(30(34)41)29(27)39-31/h5-14,16-17H,15H2,1-4H3,(H2,34,41)(H,35,42)(H,37,43)(H,38,39) |
InChI Key |
QCDZWDMYQRCVLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC=C(C=C4)C5=NC6=C(C=CC=C6N5)C(=O)N)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


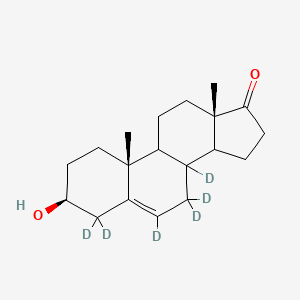
![(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12386030.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)

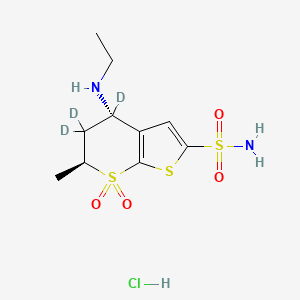



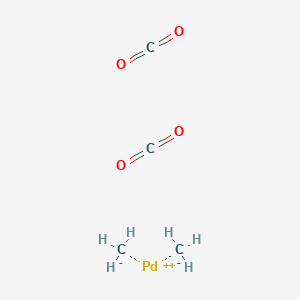
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
